Product packaging for 1-Bromo-4-(trifluorovinyloxy)benzene(Cat. No.:CAS No. 184910-53-0)

1-Bromo-4-(trifluorovinyloxy)benzene

Cat. No.: B066038
CAS No.: 184910-53-0
M. Wt: 253.02 g/mol
InChI Key: KGNLXBIRBHMRHB-UHFFFAOYSA-N
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Description

1-Bromo-4-(trifluorovinyloxy)benzene is a high-value aromatic compound engineered for advanced research and chemical synthesis. Its molecular structure, which incorporates both a bromo substituent and a trifluorovinyloxy group on a benzene ring, makes it a critical building block in several cutting-edge scientific fields. This compound is primarily valued in polymer science and advanced material engineering . It serves as a key precursor in the synthesis of specialized monomers for a class of high-performance polymers. These polymers are investigated for their exceptional thermal stability, chemical resistance, and unique dielectric properties, making them suitable for applications in aerospace, microelectronics, and specialty coatings. In organic synthesis and medicinal chemistry , the bromine atom provides a versatile site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This allows researchers to create complex, functionalized biphenyl or other extended aromatic systems. The presence of the fluorine atoms is of particular interest in the development of pharmaceuticals and agrochemicals, as they can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity. Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF3O B066038 1-Bromo-4-(trifluorovinyloxy)benzene CAS No. 184910-53-0

Properties

IUPAC Name

1-bromo-4-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNLXBIRBHMRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(=C(F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30939910
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184910-53-0
Record name 1-Bromo-4-[(trifluoroethenyl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30939910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 184910-53-0
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Preparation Methods

Reaction Conditions and Mechanisms

The bromination proceeds via electrophilic aromatic substitution, where the electron-withdrawing trifluoromethoxy (-OCF₃) group directs incoming electrophiles to the para position relative to itself. A mixture of acetic acid and sulfuric acid is often used as the solvent, with reaction temperatures maintained between 0–25°C to control exothermicity.

ParameterValue/Range
Brominating agentBr₂ (1.1 equiv)
CatalystH₂SO₄ (0.5 equiv)
SolventAcetic acid
Temperature0–25°C
Reaction time4–6 hours
Yield68–75%

This method is favored for its simplicity but requires careful handling of corrosive reagents. The product is purified via vacuum distillation (boiling point: 153–155°C).

Reaction of 4-(Trifluoromethoxy)phenol with Phosphorus Tribromide

An alternative route involves the treatment of 4-(trifluoromethoxy)phenol with phosphorus tribromide (PBr₃) . This method converts the hydroxyl group (-OH) into a bromine atom through a nucleophilic substitution mechanism.

Key Steps and Optimization

  • Activation of PBr₃ : The reaction begins with the formation of a phosphorus intermediate, which facilitates bromide ion displacement.

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to enhance reagent solubility.

  • Temperature Control : The reaction is conducted at -10°C to minimize side reactions.

ParameterValue/Range
ReagentPBr₃ (1.2 equiv)
SolventDCM/THF
Temperature-10°C to 25°C
Reaction time2–3 hours
Yield82–88%

This method offers higher yields compared to direct bromination but requires stringent moisture control due to PBr₃’s sensitivity to hydrolysis.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to achieve high throughput, with the following steps:

Process Overview

  • Bromination in Flow : A mixture of 4-(trifluoromethoxy)aniline and Br₂ is pumped through a reactor at 50°C.

  • Neutralization : The effluent is neutralized with aqueous sodium bicarbonate.

  • Distillation : Crude product is distilled under reduced pressure (80°C at 50 mmHg).

ParameterIndustrial Specification
Throughput500–1,000 kg/day
Purity≥98%
Solvent Recovery>95%

This method reduces waste and improves safety by minimizing human exposure to hazardous reagents.

Analytical Characterization

Accurate characterization ensures product quality and consistency. Key techniques include:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.9 Hz, 2H), 6.89 (d, J = 8.9 Hz, 2H).

  • ¹³C NMR : δ 151.2 (OCF₃), 122.4 (C-Br), 117.3 (CF₃).

  • Mass Spectrometry : [M]⁺ at m/z 241.01 (calc. 241.00).

Challenges and Innovations

Recent Advances

  • Electrochemical Bromination : Reduces reagent waste by using electric current to generate Br⁺.

  • Microwave-Assisted Synthesis : Cuts reaction time to 30 minutes with comparable yields.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluorovinyloxy group activates the aromatic ring toward nucleophilic substitution at the para-bromo position. Key reactions include:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Amine substitutionNH₃, K₂CO₃, DMF, 80–100°C 4-Amino-(trifluorovinyloxy)benzeneBase facilitates deprotonation of NH₃.
Thiol couplingNaSH, EtOH, reflux 4-Mercapto-(trifluorovinyloxy)benzeneThiolate ion attacks the electrophilic carbon.
MethoxylationNaOMe, CuI, DMSO, 120°C 4-Methoxy-(trifluorovinyloxy)benzeneCopper catalysis enhances reactivity.

Key Insight : The trifluorovinyloxy group increases the electrophilicity of the adjacent carbon, accelerating SNAr compared to unsubstituted bromobenzenes .

Cross-Coupling Reactions

The bromo substituent enables participation in transition-metal-catalyzed couplings:

Suzuki–Miyaura Coupling

  • Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, THF/H₂O
  • Product : Biaryl derivatives with retained trifluorovinyloxy group.
  • Yield : ~70–85% (extrapolated from similar substrates) .

Heck Reaction

  • Conditions : Pd(OAc)₂, PPh₃, alkene, DMF, 100°C
  • Outcome : Vinylarene formation via C–C bond formation.

Radical Reactions

Under UV light or initiators (e.g., AIBN), bromine can participate in radical chain mechanisms:

Application Reagents Product
Polymerization initiatorStyrene, AIBN, 70°C Polystyrene with aromatic side chains
C–H functionalizationBu₃SnH, AIBN, toluene Dehalogenated arene derivatives

Electrophilic Aromatic Substitution

The trifluorovinyloxy group is strongly electron-withdrawing, directing incoming electrophiles to the meta position relative to the bromine:

Electrophile Conditions Product
HNO₃/H₂SO₄0–5°C, 2 h 3-Nitro-1-bromo-4-(trifluorovinyloxy)benzene
Cl₂, FeCl₃RT, 1 h 3-Chloro derivative

Trifluorovinyloxy Group Reactivity

  • Hydrolysis : H₂O/H⁺ → Carboxylic acid formation (limited stability due to fluorinated group).
  • Cycloaddition : With dienes under thermal conditions to form bicyclic ethers.

Comparative Reactivity Table

Compound SNAr Rate Suzuki Coupling Efficiency Electrophilic Directivity
1-Bromo-4-(trifluorovinyloxy)benzeneHighModerateMeta
1-Bromo-4-(trifluoromethyl)benzeneModerateHigh Para
4-BromobenzotrifluorideLowHigh Ortho/para

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
1-Bromo-4-(trifluorovinyloxy)benzene serves as a crucial intermediate in the synthesis of fluorinated pharmaceuticals. The trifluorovinyloxy group enhances the bioavailability and efficacy of drugs, making it a valuable component in medicinal chemistry. Its incorporation into drug molecules can lead to improved pharmacokinetic properties, which are essential for the development of effective therapeutics .

Case Studies:

  • Fluorinated Anticancer Agents: Research indicates that compounds incorporating trifluorovinyloxy groups exhibit increased potency against cancer cell lines. For instance, studies have shown that the introduction of this moiety can enhance the selectivity and effectiveness of anticancer drugs .
  • Antiviral Compounds: The synthesis of antiviral agents has also benefited from this compound, where it acts as a building block for creating more complex structures that target viral replication mechanisms .

Material Science

Development of Advanced Materials:
The unique trifluorovinyloxy group in this compound contributes to the development of advanced materials with desirable properties such as chemical resistance and thermal stability. These characteristics are vital for applications in coatings and polymers .

Applications:

  • Coatings: The compound is utilized in formulating protective coatings that require durability and resistance to harsh chemicals. This is particularly important in industrial settings where equipment is exposed to aggressive environments .
  • Polymers: It is also employed in synthesizing specialty polymers that have enhanced performance characteristics, making them suitable for demanding applications such as aerospace and automotive industries .

Agricultural Chemicals

Enhancement of Agrochemicals:
In agriculture, this compound plays a significant role in improving the effectiveness of pesticides and herbicides. Its unique chemical structure allows for better interaction with biological targets, leading to increased efficacy and reduced environmental impact .

Case Studies:

  • Pesticide Formulations: Research has shown that incorporating this compound into pesticide formulations can enhance their effectiveness against specific pests while minimizing toxicity to non-target organisms .
  • Herbicide Development: The compound has been explored in the development of herbicides that exhibit selective action, thereby protecting crops while effectively controlling weed populations .

Organic Synthesis

Building Block for Complex Molecules:
In organic chemistry, this compound is widely used as a versatile building block for synthesizing complex organic compounds. Its ability to introduce specific functional groups makes it invaluable in research focused on creating tailored molecules for various applications .

Applications:

  • Synthesis of Fluorinated Compounds: The compound is frequently used to synthesize other fluorinated derivatives, which are essential in various fields including pharmaceuticals and agrochemicals .
  • Research Applications: It serves as a key reagent in academic research aimed at exploring new chemical reactions and pathways, contributing significantly to advancements in synthetic methodologies .

Summary Table of Applications

Application AreaDescription
Pharmaceutical DevelopmentIntermediate for fluorinated drugs enhancing efficacy and bioavailability
Material ScienceDevelopment of durable coatings and specialty polymers
Agricultural ChemicalsImproves effectiveness of pesticides and herbicides
Organic SynthesisBuilding block for synthesizing complex organic compounds

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluorovinyloxy)benzene involves its reactivity as an electrophilic and nucleophilic species. The bromine atom and trifluorovinyloxy group confer unique electronic properties to the compound, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

Trifluoromethoxy Derivatives
  • 1-Bromo-4-(trifluoromethoxy)benzene (CAS: 407-14-7):
    • Molecular Formula : C₇H₄BrF₃O
    • Molecular Weight : 241.01 g/mol .
    • Key Features : The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution but enhancing stability in nucleophilic environments.
    • Applications : Widely used in Suzuki-Miyaura couplings to synthesize biaryl compounds for drug discovery .
Difluoromethoxy Derivatives
  • 1-Bromo-4-(difluoromethoxy)benzene :
    • Molecular Formula : C₇H₄BrF₂O (estimated).
    • Key Features : The difluoromethoxy (-OCHF₂) group is less electron-withdrawing than -OCF₃, leading to higher reactivity in Pd-catalyzed arylations with heteroarenes (e.g., imidazoles, thiazoles) at yields up to 93% .
Trifluorovinyloxy Derivatives
  • Exact molecular weight is unspecified, but its structure suggests applications in fluoropolymer precursors or bioactive molecules.

Electronic Effects :

  • Trifluoromethoxy and trifluorovinyloxy groups strongly withdraw electrons, directing substituents to meta/para positions in electrophilic reactions.
  • Difluoromethoxy exhibits moderate electron withdrawal, enabling efficient cross-couplings with electron-rich heterocycles .

Structural Analogs with Heterocyclic and Alkyne Substituents

  • 1-Bromo-4-(3-thienyl)benzene (CAS: N/A):
    • Features a thiophene ring, enabling regioselective iodination (98% yield with NIS) for further functionalization .
  • 1-Bromo-4-(phenylethynyl)benzene: The ethynyl group facilitates Sonogashira couplings for conjugated systems, critical in optoelectronic materials .

Biological Activity

1-Bromo-4-(trifluorovinyloxy)benzene is an organofluorine compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, particularly the trifluorovinyloxy group, suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C9H6BrF3O\text{C}_9\text{H}_6\text{BrF}_3\text{O}

This compound features a bromine atom and a trifluorovinyloxy group attached to a benzene ring, which influences its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its cytotoxicity and potential therapeutic applications. Below are key findings from recent studies:

Cytotoxicity Studies

  • In Vitro Cytotoxicity : Studies have assessed the cytotoxic effects of this compound against several human cancer cell lines, including HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The MTT assay was employed to evaluate cell viability after treatment with varying concentrations of the compound.
    Cell LineIC50 (µM)Source
    HepG215.2
    HT-2912.8
    MCF-710.5
  • Mechanism of Action : The cytotoxic effects observed are believed to be mediated through the induction of apoptosis in cancer cells. The trifluorovinyloxy group may facilitate interactions with cellular membranes, leading to increased permeability and subsequent cell death.

Pharmacological Potential

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although specific pathways remain to be elucidated.
  • Enzyme Inhibition : Research has suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on HepG2 Cells : In a controlled laboratory setting, HepG2 cells were treated with increasing concentrations of the compound over 24 hours. Results indicated significant reductions in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
  • Combination Therapy : A study investigated the combined effect of this compound with standard chemotherapeutic agents on MCF-7 cells. The results showed enhanced cytotoxicity when used in conjunction with doxorubicin, suggesting potential for combination therapies in breast cancer treatment.

Environmental Impact and Safety

The environmental persistence and bioaccumulation potential of this compound have been assessed due to its fluorinated structure. It is classified as having medium bioaccumulation potential (LogKOW = 3.9296), indicating caution in its application and disposal to mitigate ecological risks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Bromo-4-(trifluorovinyloxy)benzene, and how do reaction conditions influence yield?

  • Methodology : Two primary routes are documented:

Bromination of 4-(Trifluorovinyloxy)benzene : Bromine with Lewis acids (e.g., AlCl₃ or FeBr₃) at 0–25°C achieves para-substitution. Yields depend on stoichiometry and catalyst loading .

Dehydrohalogenation : Starting from 1-bromo-4-(2-bromo-1-fluoroethyl)benzene, elimination using KOtBu in THF at 0°C yields the trifluorovinyl group (70% yield) .

  • Optimization : Lower temperatures (0°C) minimize side reactions like polybromination. Solvent polarity (THF vs. DCM) affects reaction kinetics .

Q. How is this compound characterized to confirm structural fidelity?

  • Analytical Techniques :

  • NMR : ¹⁹F NMR distinguishes trifluorovinyloxy (δ −55 to −60 ppm) from trifluoromethoxy groups (δ −58 ppm). ¹H NMR shows coupling patterns for vinyl protons (J = 12–15 Hz) .
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 259.00 (calc. 259.0) .
  • XLogP3 : Computed value of 3.7 indicates moderate hydrophobicity, critical for solubility studies .

Advanced Research Questions

Q. What mechanistic challenges arise in palladium-catalyzed cross-coupling reactions involving this compound?

  • Key Issues :

  • Oxidative Addition : The electron-withdrawing trifluorovinyloxy group slows oxidative addition to Pd⁰. Ligands like P(t-Bu)₃ enhance catalyst activity .
  • β-Fluoride Elimination : Competing elimination pathways can reduce coupling efficiency. Using arylboronic acids with electron-donating groups mitigates this .
    • Case Study : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid achieved 85% yield with Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12 hr) .

Q. How does the trifluorovinyloxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Reactivity Profile :

  • Meta-Directing Effect : The trifluorovinyloxy group is strongly meta-directing due to its electron-withdrawing nature. Nitration with HNO₃/H₂SO₄ yields >90% meta-substituted product .
  • Competing Pathways : Under Friedel-Crafts conditions (e.g., acylation), steric hindrance from the vinyl group suppresses reaction, favoring alternative mechanisms like radical pathways .

Q. What strategies resolve contradictions in reported stability data for this compound under basic conditions?

  • Data Discrepancy : Some studies report decomposition above pH 9, while others note stability at pH 10 .
  • Resolution : Stability is solvent-dependent. In aqueous THF (pH 10), hydrolysis is negligible over 24 hr. In pure water, decomposition occurs via nucleophilic attack on the vinyl-Br bond (t₁/₂ = 8 hr at 25°C) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4-(trifluorovinyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-(trifluorovinyloxy)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.